molecular formula C8H8FNO2 B13310988 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid

Cat. No.: B13310988
M. Wt: 169.15 g/mol
InChI Key: LYGVEXPZRFVIIH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is a fluorinated carboxylic acid derivative featuring a pyridine ring substituted with a methyl group at the 2-position and a fluorine atom adjacent to the acetic acid moiety. This compound belongs to a class of molecules where fluorine substitution modulates electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-(2-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-4-6(2-3-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

LYGVEXPZRFVIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Umemoto’s reagent or Balz-Schiemann reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and spectral properties of 2-fluoro-2-(2-methylpyridin-4-yl)acetic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Features Applications/Notes
This compound C₈H₈FNO₂ 169.15 (estimated) 2-methylpyridin-4-yl, fluorine Expected ¹⁹F NMR shift: ~ -180 to -200 ppm (cf. analogs); distinct pyridine ring signals in ¹H/¹³C NMR Potential use in medicinal chemistry or as a chelating agent (inferred from analogs)
2-Fluoro-2-(3-methylpyridin-4-yl)acetic acid C₈H₈FNO₂ 169.15 3-methylpyridin-4-yl, fluorine ¹H NMR: Pyridine protons at δ 8.5–8.7 ppm; ¹⁹F NMR: Similar range to target compound Used in synthetic intermediates; structural isomerism affects reactivity
2-Fluoro-2-(perfluorophenyl)acetic acid (22) C₈H₂F₇O₂ 268.10 Perfluorophenyl, fluorine ¹⁹F NMR: Multiple peaks for aromatic F; ¹H NMR: Acetic acid proton at δ 5.2–5.5 ppm High electron-withdrawing groups enhance acidity; used in catalysis
2-Fluoro-2-(4-iodophenyl)acetic acid (23) C₈H₅FIO₂ 294.03 4-iodophenyl, fluorine ¹H NMR: Aromatic protons at δ 7.6–7.9 ppm; ¹²⁷I coupling observed in NMR Heavy atom effect may influence crystallinity; potential radiopharmaceutical applications
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) C₉H₅F₄O₂ 236.13 4-(trifluoromethyl)phenyl, fluorine ¹⁹F NMR: Distinct -CF₃ signal at δ -60 to -65 ppm; split acetic acid proton Enhanced lipophilicity for membrane permeability in drug design
2-(4-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₂ 168.17 4-fluoro-2-methylphenyl ¹H NMR: Methyl group at δ 2.3 ppm; aromatic protons at δ 6.8–7.1 ppm Used in agrochemicals; phenyl vs. pyridinyl alters solubility

Structural and Electronic Effects

  • Pyridine vs. Phenyl Rings: The pyridine ring introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to phenyl analogs.
  • Fluorine Effects : Fluorine’s electronegativity withdraws electron density, acidifying the carboxylic proton (pKa ~2.5–3.5, estimated from analogs). This enhances metal-chelation capabilities, as seen in uranium adsorption studies with acetic acid derivatives .

Biological Activity

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances the compound's interaction with biological targets, making it a candidate for drug development and other scientific applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom can increase binding affinity to molecular targets, which may modulate their activity. This mechanism is significant in various therapeutic contexts, including cancer treatment and antiviral drug development .

Research Findings

Recent studies have explored the compound's efficacy against various biological targets:

  • Antiviral Activity : In a study focusing on inhibitors of SARS-CoV-2 main protease (Mpro), compounds structurally related to this compound demonstrated promising inhibitory effects. For instance, certain derivatives exhibited IC50 values ranging from 1.3 µM to 2.3 µM, indicating strong potential as antiviral agents .
  • Cytotoxicity : Research assessing the cytotoxic effects of similar compounds on cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer) revealed that some derivatives induced significant apoptosis and cell cycle arrest. These effects were linked to the down-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes, suggesting a dual mechanism of action .

Case Studies

  • SARS-CoV-2 Inhibition : A study employed molecular docking techniques to evaluate the binding affinity of various compounds, including those derived from this compound, to the SARS-CoV-2 Mpro active site. The findings indicated that modifications to the pyridine ring could enhance inhibitory potency against viral replication .
  • Cancer Cell Line Studies : In vitro studies on prostate cancer cell lines showed that certain derivatives exhibited potent cytotoxicity, leading to DNA fragmentation and significant changes in gene expression related to apoptosis .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (µM) Mechanism
AntiviralSARS-CoV-2 Mpro1.3 - 2.3Inhibition of viral replication
CytotoxicMCF-7 (Breast Cancer)VariousInduction of apoptosis, down-regulation of Bcl-2
CytotoxicHCT-116 (Colon Cancer)VariousInduction of DNA fragmentation

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